5-Methylenespiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylenespiro[2.4]heptane is an organic compound with the molecular formula C8H12. It features a unique spiro structure, which consists of a three-membered ring fused to a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylenespiro[24]heptane typically involves the cyclization of appropriate precursorsThis reaction yields spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane structures .
Industrial Production Methods
Industrial production methods for 5-Methylenespiro[2.4]heptane are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylenespiro[2.4]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spiro compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated spiro compounds.
Wissenschaftliche Forschungsanwendungen
5-Methylenespiro[2.4]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Methylenespiro[2.4]heptane involves its interaction with molecular targets through its spiro structure. The compound can participate in various chemical reactions due to the presence of the double bond and the strained three-membered ring. These interactions can lead to the formation of new compounds or the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]heptane: Similar in structure but lacks the methylene group.
Spiro[2.5]octane: Features a larger ring system.
Spiro[3.4]octane: Another spiro compound with different ring sizes.
Uniqueness
5-Methylenespiro[2.4]heptane is unique due to its specific ring structure and the presence of a methylene group, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
Eigenschaften
CAS-Nummer |
37745-07-6 |
---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
6-methylidenespiro[2.4]heptane |
InChI |
InChI=1S/C8H12/c1-7-2-3-8(6-7)4-5-8/h1-6H2 |
InChI-Schlüssel |
OCNHZMLUJOCDAE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC2(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.